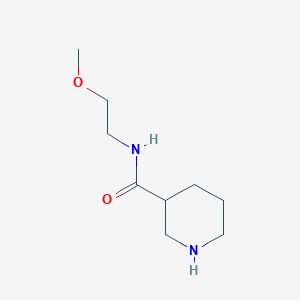

N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" is a chemical compound with potential applications in various fields. Its detailed properties and characteristics can be gleaned from an analysis of scientific research focusing on similar compounds.

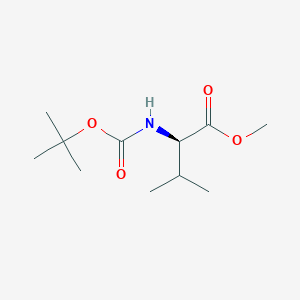

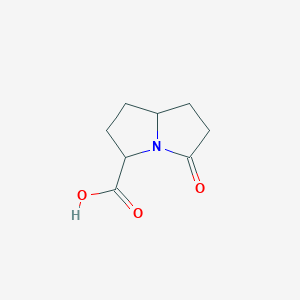

Synthesis Analysis

The synthesis of compounds similar to "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" often involves complex chemical reactions. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, was achieved through a process involving acylation, deprotection, and salt formation, yielding a high purity product (Wei et al., 2016).

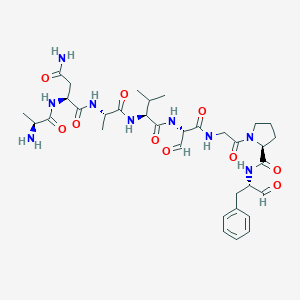

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, with specific arrangements leading to unique properties. For instance, the molecular interaction study of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed distinct conformations and interactions with receptors (Shim et al., 2002).

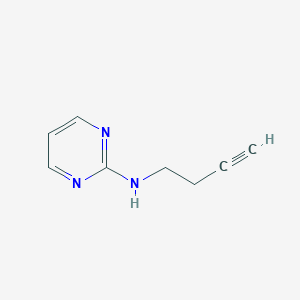

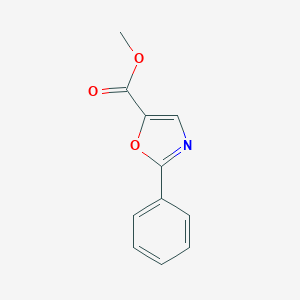

Chemical Reactions and Properties

Compounds like "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" can participate in various chemical reactions, contributing to their utility in different applications. For instance, related compounds have been used as Lewis basic catalysts in hydrosilylation reactions, demonstrating their reactivity and potential as catalysts (Wang et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Research into similar compounds, such as various piperazine derivatives, has shed light on these aspects, although specific details for "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" may vary (Sugimoto et al., 1990).

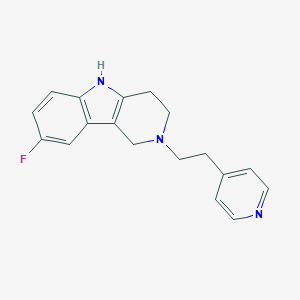

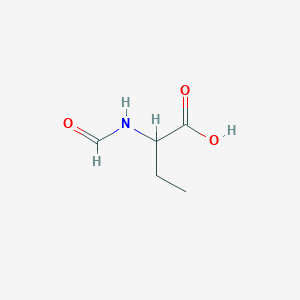

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in determining the applications of these compounds. Studies on compounds like N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides provide insights into such properties, highlighting the role of specific functional groups and molecular structures in their reactivity and selectivity (Banala et al., 2011).

Applications De Recherche Scientifique

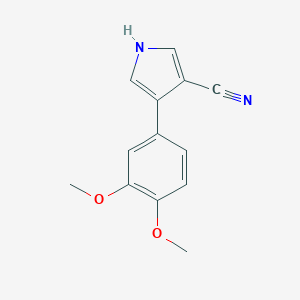

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with pharmacological similarities to the requested chemical, showcases a broad spectrum of applications in gastrointestinal diagnostics and treatments. It aids in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy. Its utility extends to reducing post-operative vomiting and enhancing the absorption of other drugs, highlighting its role in improving gastrointestinal motility and its potential for facilitating diagnostic and therapeutic procedures (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental Applications

Nanofiltration (NF) membranes, utilizing polyamide films with crumpled structures, have garnered attention for their significant improvements in water treatment processes. Such advancements in membrane technology, involving piperazine-based NF membranes, exemplify the environmental applications of related chemical compounds. These membranes demonstrate enhanced water permeance, selectivity, and antifouling performance, underscoring the potential of chemical derivatives in environmental science and technology (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Insecticidal Activity and Mode of Action

The Piper species, notable for their insecticidal properties, owe their efficacy to secondary compounds such as piperamides. Research into Piper extracts, including P. nigrum and P. guineense, has demonstrated their effectiveness against various insect pests, offering insights into the use of similar compounds for biopesticide development. The focus on the biochemical and molecular modes of action of these compounds provides a foundation for exploring the insecticidal potential of related chemicals (Scott, Jensen, Philogène, & Arnason, 2007).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAWALVZPWGHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate](/img/structure/B35553.png)